molecular formula C17H13ClN2O3 B2675306 N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 1385298-14-5

N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No. B2675306
CAS RN: 1385298-14-5
M. Wt: 328.75
InChI Key: UQLVCONOVZGAGA-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide, also known as BD-1063, is a selective antagonist for the kappa opioid receptor (KOR). It was first synthesized in the early 1990s and has since been used extensively in scientific research to study the KOR system. In

Scientific Research Applications

Targeted Drug Delivery for Melanoma

Research has shown that benzamide derivatives, such as those related to "N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide," have been synthesized and tested for their potential in targeted drug delivery. These derivatives have shown higher toxicity against melanoma cells compared to their parent compounds, indicating their potential for enhanced efficacy in melanoma therapy through selective delivery to melanoma cells (Wolf et al., 2004).

Antimicrobial Activities

Compounds synthesized from "N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide" have been evaluated for their antimicrobial activities. Some of these compounds exhibited significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).

Synthesis of Novel Chemical Entities

The synthesis and evaluation of new chemical entities derived from similar structures have been explored for various potential biological activities. For example, synthesis of novel thiourea derivatives from related benzamide structures has demonstrated their potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011). Additionally, the creation of new fluorinated benzene-carboxamide derivatives from ferrocenylmethyl amino acids has shown promise in anticancer research, indicating the versatility and potential of these chemical frameworks in drug development (Butler et al., 2013).

properties

IUPAC Name

N-[(4-chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c18-12-6-4-11(5-7-12)14(10-19)20-17(21)13-2-1-3-15-16(13)23-9-8-22-15/h1-7,14H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLVCONOVZGAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NC(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

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